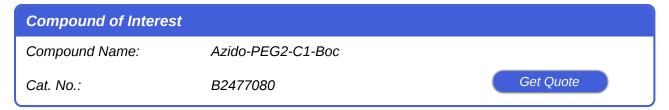


An In-depth Technical Guide to the Azido-PEG2-C1-Boc Linker

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For Researchers, Scientists, and Drug Development Professionals

The **Azido-PEG2-C1-Boc** linker is a heterobifunctional chemical tool integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure combines a polyethylene glycol (PEG) spacer, an azide group for bioorthogonal "click" chemistry, and a Boc-protected amine, offering a versatile platform for the precise assembly of complex biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Structure and Properties

The **Azido-PEG2-C1-Boc** linker is characterized by a short PEG chain that enhances hydrophilicity and provides spatial separation between conjugated molecules.[1][2] The terminal azide (N₃) group is a key functional handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[2][3] The other terminus features a tert-butyloxycarbonyl (Boc) protected primary amine, which allows for controlled, stepwise synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the amine for subsequent conjugation.[4][5]

Physicochemical Data

A summary of the key quantitative data for the **Azido-PEG2-C1-Boc** linker is presented in the table below. Purity levels are typically high to ensure predictable reactivity and minimize side



reactions in sensitive applications.[2]

Property	Value	Reference
Molecular Formula	C11H22N4O4	[6]
Molecular Weight	274.32 g/mol	[6]
CAS Number	950683-55-3	[6]
Purity	>96%	[6][7]
Appearance	Liquid	[8]
Color	Colorless to light yellow	[8]
Storage Conditions	-20°C, protect from light	[8]

Key Applications in Drug Development

The unique trifunctional nature of the **Azido-PEG2-C1-Boc** linker, once the Boc group is removed, makes it a valuable tool in the development of complex therapeutics:

- PROTACs: This linker is frequently employed in the synthesis of PROTACs, which are
 heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to
 its degradation.[9][10][11] The linker connects the target protein binder to the E3 ligase
 ligand, and its flexibility and hydrophilicity are crucial for the formation of a stable and
 productive ternary complex.[12][13]
- Antibody-Drug Conjugates (ADCs): In the realm of ADCs, this linker can be used to attach a
 cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the solubility and
 stability of the final ADC construct.
- Bioconjugation and Surface Modification: The orthogonal reactivity of the azide and amine groups allows for the precise attachment of biomolecules, such as peptides or proteins, to surfaces like nanoparticles for applications in targeted drug delivery and diagnostics.[2]

Experimental Protocols



Detailed methodologies for the two primary reactions involving the **Azido-PEG2-C1-Boc** linker are provided below. These protocols are general frameworks and may require optimization for specific substrates and applications.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the Boc protecting group to expose the primary amine using trifluoroacetic acid (TFA).[4][5]

Materials:

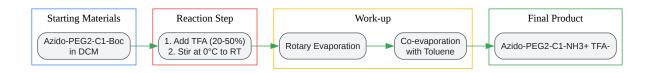
- Azido-PEG2-C1-Boc linker
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Toluene (for co-evaporation)
- · Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve the Azido-PEG2-C1-Boc linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.



- Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS) until
 the starting material is consumed (typically 1-2 hours).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
- To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[4]
- The resulting product is the TFA salt of the deprotected amine and can often be used directly
 in the next synthetic step.



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Boc Deprotection Workflow

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized linker to an alkyne-containing molecule.[3][5]

Materials:

- Azide-functionalized PEG linker (post-Boc deprotection, if applicable)
- · Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

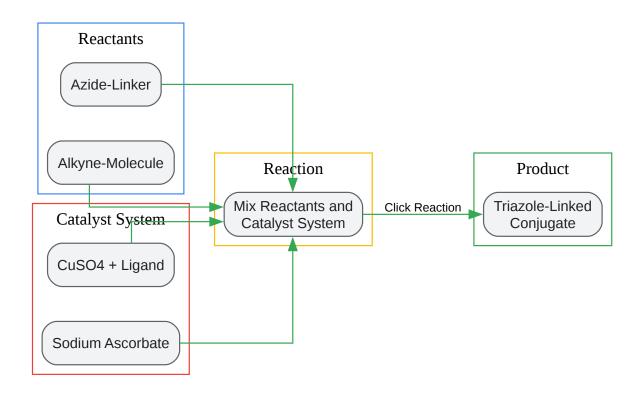


- Copper(I)-stabilizing ligand (e.g., THPTA for aqueous reactions)
- Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
- Reaction vessel

Procedure:

- Dissolve the azide-functionalized PEG linker and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.
- In another vial, prepare the catalyst solution by mixing CuSO₄ and a stabilizing ligand (e.g., THPTA in a 1:2 molar ratio for aqueous solutions).
- Add the catalyst solution to the reaction mixture containing the azide and alkyne.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, the product can be purified by an appropriate method, such as HPLC or size-exclusion chromatography.





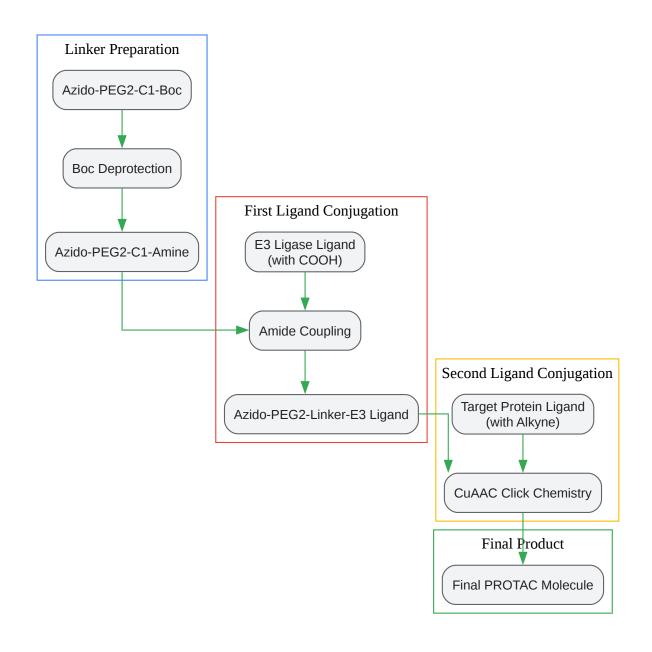
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CuAAC Reaction Workflow

Logical Workflow: PROTAC Synthesis

The **Azido-PEG2-C1-Boc** linker is instrumental in the modular synthesis of PROTACs. A general workflow involves the sequential conjugation of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase.





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